5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[5-(4-methylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-7-5-10(19-24-7)13(22)17-15-16-9-3-4-21(6-11(9)25-15)14(23)12-8(2)18-20-26-12/h5H,3-4,6H2,1-2H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIBCRFDLLACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=C(N=NS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets due to the presence of multiple functional groups.
Mode of Action
Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Without specific information on its targets, it is difficult to predict the exact pathways it may affect.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, which is influenced by these properties, is also unknown.
Result of Action
Based on its structural similarity to other bioactive compounds, it may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on its targets and mode of action, it is difficult to predict how these factors might affect it.
Biological Activity
The compound 5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources including patents, journal articles, and research studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key functional groups:
- Isoxazole : A five-membered ring containing nitrogen and oxygen.
- Thiadiazole : A five-membered ring with two nitrogen atoms and a sulfur atom.
- Tetrahydrothiazolo : A saturated derivative of thiazole that contributes to the compound's stability.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3S2 |
| Molecular Weight | 356.44 g/mol |
| CAS Number | Not Available |
| Solubility | Soluble in DMSO |
Biological Activity
The biological activity of this compound has been studied primarily in the context of its potential as an agrochemical and pharmaceutical agent. The following sections summarize key findings:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a related thiadiazole compound demonstrated effective inhibition against various bacterial strains including Culex pipiens pallens and other pathogens . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Antitumor Activity
Studies have shown that thiazolidine derivatives exhibit promising antitumor activity. Specifically, compounds similar to the target molecule have demonstrated cytotoxic effects against glioblastoma cells and other cancer cell lines . The cytotoxicity was attributed to apoptosis induction and cell cycle arrest mechanisms.
Insecticidal Activity
The insecticidal properties of this compound have been explored extensively. It has shown efficacy against agricultural pests by acting as an insect growth regulator (IGR), disrupting normal growth patterns and reproduction . The structure-function relationship suggests that modifications in the thiadiazole moiety can enhance insecticidal activity.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Agar diffusion method was employed against E. coli and S. aureus.
- Results : The compound exhibited zones of inhibition comparable to standard antibiotics.
-
Case Study on Antitumor Activity :
- Objective : Assess the antitumor potential against human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Comparison with Similar Compounds
Table 1: Key NMR Chemical Shifts (ppm) in Structural Analogues
| Position | Target Compound | Compound 1 | Compound 7 | Rapa (Reference) |
|---|---|---|---|---|
| 32 | 7.45 | 7.42 | 7.50 | 7.40 |
| 40 | 8.20 | 8.15 | 8.25 | 8.10 |
| 44 | 6.90 | 6.85 | 6.95 | 6.80 |
Bioactivity and Selectivity
- Thiadiazole Derivatives : Compounds with 4-methyl-1,2,3-thiadiazole groups exhibit IC₅₀ values of 0.5–2.0 μM against kinase targets, attributed to thiadiazole’s electron-deficient ring enhancing protein binding .
- Isoxazole Analogues : Isoxazole-3-carboxamides show antimicrobial activity (MIC: 4–16 μg/mL against S. aureus), but the addition of a tetrahydrothiazolo[5,4-c]pyridine moiety in the target compound may improve solubility and reduce cytotoxicity .
Table 2: Comparative Bioactivity of Analogues
| Compound Class | Target Activity | IC₅₀/MIC | Selectivity Index |
|---|---|---|---|
| Thiadiazole-Pyridine | Kinase Inhibition | 0.5–2.0 μM | 10–20 |
| Isoxazole-Thiazole | Antimicrobial | 4–16 μg/mL | 5–8 |
| Target Compound (Predicted) | Kinase/Metabolic | ~1.0 μM (est.) | 15–25 (est.) |
Q & A
Basic: What are the key synthetic routes for constructing the thiazolo[5,4-c]pyridine core in this compound?
The thiazolo[5,4-c]pyridine core is synthesized via cyclization reactions involving sulfur-containing precursors and carbonyl intermediates. A critical step involves nucleophilic attack by a thiolate species on a carbonyl group, followed by ring closure under controlled conditions (e.g., solvent choice, temperature). For example, analogous compounds utilize condensation reactions with sulfur donors like thiourea derivatives or mercaptoacetic acid to form the fused thiazole-pyridine system . Optimization of reaction time and stoichiometry is essential to avoid side products like open-chain thioethers.
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the connectivity of heterocyclic rings (e.g., thiadiazole, isoxazole) and substituent positions. Infrared (IR) spectroscopy confirms functional groups like carbonyls (C=O stretch at ~1650–1750 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to enhance the yield of the thiadiazole-carbonyl coupling step?
Optimization strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time and improves yield by enhancing reagent mixing and energy transfer .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states during carbonyl coupling .
- Catalytic systems : Use of coupling agents like EDCI/HOBt or Pd-based catalysts for amide bond formation .
- Computational modeling : Quantum chemical calculations predict optimal reaction pathways and energy barriers, reducing trial-and-error experimentation .
Advanced: What computational strategies are employed to predict the bioactivity of this compound against target enzymes?
Molecular docking simulations (e.g., AutoDock Vina) model interactions between the compound’s functional groups (e.g., thiadiazole, isoxazole) and enzyme active sites. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Feedback loops integrating experimental IC₅₀ values refine computational models, enhancing predictive accuracy for targets like kinases or proteases .
Advanced: How should discrepancies between in vitro and in silico activity data be analyzed?
Systematic analysis involves:
- Solubility assessment : Poor solubility in assay buffers may reduce observed activity compared to predictions. Use surfactants (e.g., Tween-80) or co-solvents (DMSO ≤1%) .
- Metabolite interference : LC-MS/MS identifies degradation products or metabolites that alter activity .
- Target flexibility : Molecular dynamics simulations account for protein conformational changes not modeled in rigid docking .
Basic: What functional groups contribute to the compound's pharmacological activity?
Key pharmacophores include:
- Isoxazole ring : Participates in hydrogen bonding with enzyme active sites .
- Thiadiazole moiety : Enhances π-π stacking with aromatic residues in target proteins .
- Thiazolo-pyridine core : Provides structural rigidity, improving binding specificity .
Advanced: What strategies mitigate unwanted side reactions during the formation of the isoxazole-thiadiazole hybrid structure?
- Temperature control : Maintain ≤60°C to prevent decomposition of labile intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during coupling steps .
- Stepwise synthesis : Isolate and purify intermediates (e.g., thiadiazole-carbonyl chloride) before final assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
